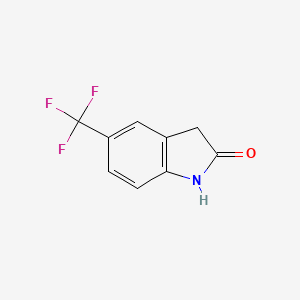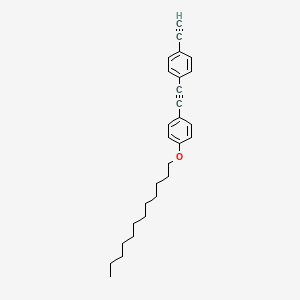
5-(トリフルオロメチル)インドリン-2-オン
概要
説明
5-(Trifluoromethyl)indolin-2-one is a chemical compound belonging to the indole family, characterized by the presence of a trifluoromethyl group at the 5-position of the indolin-2-one structure. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
5-(Trifluoromethyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 5-(Trifluoromethyl)indolin-2-one is Topoisomerase IV . This enzyme plays a crucial role in DNA replication, making it a valuable target for various therapeutic agents .
Mode of Action
5-(Trifluoromethyl)indolin-2-one interacts with its target, Topoisomerase IV, inhibiting its function . This inhibition disrupts the process of DNA replication, leading to the cessation of cellular proliferation .
Biochemical Pathways
The compound affects the biochemical pathway involving Topoisomerase IV, which is essential for DNA replication . By inhibiting this enzyme, the compound disrupts the normal cell cycle, leading to the cessation of cell proliferation .
Pharmacokinetics
This suggests that they may have good bioavailability and distribution throughout the body .
Result of Action
The inhibition of Topoisomerase IV by 5-(Trifluoromethyl)indolin-2-one leads to the disruption of DNA replication . This results in the cessation of cell proliferation, which can be beneficial in the treatment of conditions characterized by abnormal cell growth, such as cancer .
Action Environment
The action of 5-(Trifluoromethyl)indolin-2-one, like many other compounds, can be influenced by various environmental factors.
生化学分析
Biochemical Properties
5-(Trifluoromethyl)indolin-2-one plays a crucial role in biochemical reactions, primarily due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves thioredoxin reductase, an enzyme that plays a vital role in maintaining cellular redox balance. 5-(Trifluoromethyl)indolin-2-one has been shown to inhibit thioredoxin reductase, leading to increased oxidative stress and activation of apoptosis signal-regulating kinase 1 (ASK1) . Additionally, this compound interacts with various signaling proteins such as ERK1/2, AKT, and STAT3, inhibiting their activity and thereby affecting cell proliferation and survival .
Cellular Effects
The effects of 5-(Trifluoromethyl)indolin-2-one on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest in the S phase, accompanied by elevated levels of p21 and p27 expressions . Furthermore, 5-(Trifluoromethyl)indolin-2-one initiates mitochondrial apoptosis through the upregulation of Bax and downregulation of Bcl-2 proteins, leading to the activation of caspase 3 and PARP cleavage . These cellular effects highlight the potential of 5-(Trifluoromethyl)indolin-2-one as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)indolin-2-one exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of thioredoxin reductase, which leads to the oxidation of thioredoxin and increased oxidative stress within the cell . This oxidative stress activates apoptosis signal-regulating kinase 1 (ASK1), which in turn activates p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, culminating in cell death . Additionally, 5-(Trifluoromethyl)indolin-2-one inhibits the activity of ERK1/2, AKT, and STAT3 signaling proteins, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(Trifluoromethyl)indolin-2-one in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures may lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have demonstrated that 5-(Trifluoromethyl)indolin-2-one maintains its antiproliferative and apoptotic activities in vitro, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)indolin-2-one vary with different dosages in animal models. At lower dosages, this compound exhibits significant antiproliferative and apoptotic activities without causing adverse effects . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications . Threshold effects have also been noted, with a minimum effective dose required to achieve the desired therapeutic outcomes .
Metabolic Pathways
5-(Trifluoromethyl)indolin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves its conversion to 3-hydroxy indolin-2-one by the enzyme ZmBX3, followed by further hydroxylation and ring expansion to produce 2-hydroxy-3,4-dihydro-1,4-benzoxazin-3-one (HBOA) . These metabolic transformations highlight the compound’s potential to influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 5-(Trifluoromethyl)indolin-2-one within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with specific transporters that facilitate its uptake into cells, where it accumulates in the cytoplasm and mitochondria . The localization of 5-(Trifluoromethyl)indolin-2-one within these cellular compartments is crucial for its biological activity, as it enables the compound to interact with its target biomolecules effectively.
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)indolin-2-one plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antiproliferative and apoptotic effects . The presence of targeting signals and post-translational modifications may direct 5-(Trifluoromethyl)indolin-2-one to specific compartments or organelles, enhancing its efficacy in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)indolin-2-one typically involves the introduction of a trifluoromethyl group into the indolin-2-one core. One common method is the reaction of indolin-2-one with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)indolin-2-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions: 5-(Trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
類似化合物との比較
Indolin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Methylindolin-2-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: 5-(Trifluoromethyl)indolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANTVMNWZIWPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395698 | |
| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71293-62-4 | |
| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Z)-phenylmethylidene]-6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B1306890.png)
![2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol](/img/structure/B1306893.png)


![3-Methyl-4-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B1306903.png)





![N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1306917.png)


